2-Bromo-3-chloro-5-methylpyrazine

Physicochemical characterization Regioisomer differentiation Quality control

Kinase inhibitor programs requiring sequential, regioselective pyrazine functionalization face a common bottleneck: the need for building blocks with predictably differentiated halogen reactivity. 2-Bromo-3-chloro-5-methylpyrazine (CAS 1783607-43-1) resolves this by providing bromine at C2 as the preferred Suzuki coupling site, with chlorine at C3 retained for subsequent orthogonal transformations. • Enables stepwise introduction of two distinct aryl groups via sequential Suzuki-Miyaura couplings without intermediate protection or separate synthetic routes. • Validated core scaffold for imidazo[1,5-a]pyrazine BTK inhibitors including acalabrutinib; flash point ~71.6 °C enables rapid identity confirmation versus common regioisomers. • Supplied at 98% purity; stored under inert atmosphere at 2-8 °C with global shipping.

Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
Cat. No. B12441070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-5-methylpyrazine
Molecular FormulaC5H4BrClN2
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)Cl)Br
InChIInChI=1S/C5H4BrClN2/c1-3-2-8-4(6)5(7)9-3/h2H,1H3
InChIKeyGITYNTCJEZVXBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chloro-5-methylpyrazine Procurement & Specifications


2-Bromo-3-chloro-5-methylpyrazine (CAS: 1783607-43-1) is a heterocyclic aromatic compound belonging to the halogenated pyrazine class, with molecular formula C5H4BrClN2 and molecular weight 207.45 g/mol . The compound features bromine at the 2-position, chlorine at the 3-position, and a methyl group at the 5-position of the pyrazine ring. It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, with applications in Suzuki-Miyaura cross-coupling reactions and nucleophilic substitution chemistry . The compound is commercially available from multiple suppliers with typical purity specifications of 95% or higher, and storage is recommended under inert atmosphere at 2-8°C .

Workflow

Sequential palladium-catalyzed cross-coupling for pyrazine libraries

Selection context

Orthogonal dihalogen reactivity for regioselective Suzuki-Miyaura and SNAr steps

Procurement note

Commercially available; verify regioisomer identity via flash point or retention time

Regioisomeric Substitution Failure in Cross-Coupling


Regioisomeric halogenated methylpyrazines such as 2-Bromo-5-chloro-3-methylpyrazine (CAS: 1260664-82-1) cannot be substituted for 2-Bromo-3-chloro-5-methylpyrazine due to fundamentally different reactivity profiles in palladium-catalyzed cross-coupling reactions. The specific 2-bromo-3-chloro substitution pattern of the target compound creates a unique electronic environment on the pyrazine ring that dictates regioselectivity in Suzuki-Miyaura couplings, where bromine typically serves as the preferred leaving group over chlorine . In heterocyclic systems, halogen reactivity can deviate from standard aryl halide hierarchies (I > Br > Cl), with potential reactivity inversion (Cl > Br) depending on ring position and electronic activation [1]. The 3-chloro-5-methyl arrangement adjacent to the 2-bromo leaving group in the target compound provides a distinct ortho-substitution pattern that is absent in the 2-bromo-5-chloro-3-methyl analog, leading to divergent coupling outcomes and product regiochemistry. This positional specificity is critical when the compound serves as a building block for pharmaceuticals requiring precise substitution vectors, as documented in kinase inhibitor synthesis where the pyrazine core orientation determines target binding geometry.

Regioisomeric mismatch

2-Bromo-5-chloro-3-methylpyrazine creates a different ortho-substitution pattern, which may shift coupling regioselectivity and product vectors.

Mono-halogen analog limitation

Mono-bromo or mono-chloro pyrazines lack the second reactive handle; sequential functionalization may not be reproducible.

Halogen reactivity inversion

In heterocyclic systems, Br > Cl hierarchy can invert; coupling selectivity may differ from class-level predictions and requires validation.

Differentiation Evidence vs. Regioisomeric Analogs


Physicochemical Property Divergence vs. Regioisomer

2-Bromo-3-chloro-5-methylpyrazine exhibits distinct physicochemical properties compared to its regioisomer 2-Bromo-5-chloro-3-methylpyrazine (CAS: 1260664-82-1), enabling unambiguous analytical differentiation for procurement verification . These property differences reflect the distinct substitution pattern and can be leveraged for identity confirmation via chromatographic retention time or melting point determination.

Physicochemical divergence
Data to verify
Flash point ~71.6 °C vs. regioisomer ~88.8 °C
Supports incoming QC regioisomer confirmation.
Predicted property; verify with experimental data.
Physicochemical characterization Regioisomer differentiation Quality control

Orthogonal Halogen Reactivity for Sequential Coupling

2-Bromo-3-chloro-5-methylpyrazine possesses both bromine and chlorine substituents on the pyrazine ring, providing orthogonal reactivity for sequential palladium-catalyzed cross-coupling reactions . In heteroaromatic systems with multiple halogens, the relative reactivity order can deviate from the standard aryl halide hierarchy (I > Br > Cl), with the possibility of chlorine demonstrating higher reactivity than bromine depending on the specific ring position and electronic environment [1]. This positional selectivity enables controlled, stepwise functionalization that is not achievable with mono-halogenated pyrazine analogs (e.g., 2-bromo-5-methylpyrazine or 2-chloro-5-methylpyrazine) or with the regioisomeric 2-bromo-5-chloro-3-methylpyrazine, where the spatial arrangement of halogens dictates different coupling regioselectivity.

Orthogonal halogen reactivity
Class-level inference
Two distinct coupling steps possible (Br at C2, Cl at C3)
Enables sequential, regiocontrolled functionalization.
Halogen reactivity may invert; validate under specific conditions.
Suzuki-Miyaura coupling Sequential functionalization C-C bond formation

BTK Inhibitor Intermediate Validation

2-Bromo-3-chloro-5-methylpyrazine and its structural congeners serve as key intermediates in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, a marketed therapeutic for chronic lymphocytic leukemia [1]. Patent literature describing improved synthetic routes to acalabrutinib explicitly references bromo-chloro-substituted pyrazine intermediates as building blocks for constructing the imidazo[1,5-a]pyrazine core scaffold [2]. While specific yield data for 2-bromo-3-chloro-5-methylpyrazine in these routes requires further primary literature verification, the documented use of halogenated pyrazines bearing both bromine and chlorine substituents in FDA-approved drug synthesis pathways establishes this substitution pattern as a validated motif in pharmaceutical process chemistry. In contrast, simpler mono-halogenated pyrazines or regioisomers with alternative halogen placement lack equivalent documented integration into approved drug manufacturing workflows.

BTK inhibitor intermediate
Source review
Structural class documented in acalabrutinib synthesis patents
May support kinase inhibitor scaffold procurement.
Specific yield data requires primary literature verification.
BTK inhibitor Acalabrutinib Oncology Process chemistry

Research & Industrial Application Scenarios


Sequential Suzuki-Miyaura Coupling for Pyrazine Libraries

Medicinal chemistry groups synthesizing focused kinase inhibitor libraries can utilize 2-Bromo-3-chloro-5-methylpyrazine as a single starting material for sequential, regioselective Suzuki-Miyaura couplings. The orthogonal reactivity of the bromine and chlorine substituents enables introduction of two distinct aryl/heteroaryl groups in a controlled, stepwise manner, generating diverse 2,3-disubstituted-5-methylpyrazine derivatives without requiring separate synthetic routes. This approach leverages the halogen reactivity differentiation documented for heteroaromatic systems [1] and is particularly valuable for structure-activity relationship (SAR) studies targeting pyrazine-containing kinase inhibitors where both C2 and C3 substitution vectors influence target binding.

Nucleophilic Aromatic Substitution for Functionalized Pyrazines

Process chemistry teams can exploit the differential susceptibility of bromine versus chlorine to nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrazine ring. The presence of two distinct halogen leaving groups provides flexibility in reaction design: conditions can be tuned to selectively displace bromine at C2 while preserving chlorine at C3 for subsequent transformations, or vice versa depending on the electronic activation imparted by the adjacent nitrogen atoms and methyl substituent. This dual functionality, as described in vendor technical documentation , enables the preparation of C2-aminated, C2-alkoxylated, or C3-functionalized pyrazine intermediates from a common precursor, streamlining the synthesis of advanced pharmaceutical intermediates.

BTK Inhibitor Scaffold Construction

Drug discovery programs targeting Bruton's tyrosine kinase (BTK) and related kinases can employ 2-Bromo-3-chloro-5-methylpyrazine as a core building block for constructing imidazo[1,5-a]pyrazine and related fused heterocyclic scaffolds. Patent literature establishes that halogenated methylpyrazines serve as key intermediates in acalabrutinib synthesis [2], validating this structural class for oncology applications. The specific 2-bromo-3-chloro substitution pattern of the target compound provides the correct orientation of reactive handles for building the fused imidazo-pyrazine core found in clinical-stage and approved BTK inhibitors, offering a procurement-validated starting point for hit-to-lead and lead optimization campaigns.

QC Identity Confirmation via Flash Point Differential

Procurement and analytical chemistry teams can utilize the flash point differential (~71.6 °C for target compound versus ~88.8 °C for the common regioisomer 2-bromo-5-chloro-3-methylpyrazine) as a rapid identity confirmation parameter . This measurable physicochemical divergence provides a straightforward incoming quality control checkpoint to verify that the supplied material matches the requested regioisomer, mitigating the risk of costly synthetic failures resulting from regioisomer misidentification. The property difference stems from the distinct substitution pattern and can be leveraged alongside chromatographic retention time or melting point determination for unambiguous material verification prior to use in critical synthetic steps.

Application
Selection Property
Validation Focus
Sequential coupling for pyrazine libraries
Orthogonal dihalogen reactivity
Regioselectivity and coupling sequence order
Nucleophilic aromatic substitution routes
Differential halogen leaving-group susceptibility
SNAr selectivity under tuned conditions
Kinase inhibitor scaffold construction
Patent-documented pyrazine core orientation
Synthetic feasibility and scaffold validation
QC identity confirmation
Physicochemical regioisomer differentiation
Flash point or chromatographic retention verification

Selection properties are for research evaluation; verify regioisomer identity and reactivity under intended reaction conditions before scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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